molecular formula C18H17N7O2 B2380747 7-(4-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 443329-83-7

7-(4-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No. B2380747
M. Wt: 363.381
InChI Key: VXUUMKLNELPYTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a derivative of tetrazolopyrimidine, which is a class of compounds known to exhibit various biological activities . The presence of a methoxyphenyl group and a pyridinyl group could potentially influence its properties and biological activity.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a tetrazolopyrimidine core, with a methoxyphenyl group and a pyridinyl group attached. These groups could potentially influence the compound’s physical and chemical properties, as well as its interactions with biological targets .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the tetrazolopyrimidine core and the attached functional groups. The compound could potentially undergo reactions at these sites, depending on the conditions and reagents used .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as its size, shape, functional groups, and electronic properties could influence properties such as its solubility, stability, and reactivity .

Scientific Research Applications

Antimicrobial Activity

  • Synthesis and Antimicrobial Activity : This compound was synthesized through a three-component reaction and showed significant antimicrobial properties. The structures were confirmed using IR, NMR spectroscopy, and mass spectrometry (Gein et al., 2010).

  • Analyses of Antimicrobial Properties : Another study focused on the antimicrobial activity of these compounds, highlighting their potential in combating microbial infections (Gein, Mishunin, Tsyplyakova, Vinokurova, Vakhrin, 2009).

Biological Activity

  • DNA Profiling and Cytotoxicity : A study investigated the cytotoxicity of copper(II) complexes of the compound, assessing their interaction with DNA and their effects on cancerous cell lines, revealing potential for cancer treatment applications (Haleel et al., 2019).

  • Analgesic Activity and Toxicity Assessment : Research was conducted to evaluate the analgesic activity and acute toxicity of derivatives of this compound, showing promise in pain management with low toxicity (Gein, Prudnikova, Kurbatova, Rudakova, 2021).

Synthesis Techniques

  • Regioselective Synthesis : Research focused on the regioselective synthesis of this compound, elaborating on the methods and outcomes, providing insight into the synthesis process (Drev et al., 2014).

  • Synthesis of Derivatives : Another study detailed the synthesis of various derivatives of this compound, exploring their potential uses in pharmaceuticals (Hassan, Hafez, Osman, 2014).

Future Directions

Future research on this compound could involve further studies to elucidate its synthesis, properties, and biological activities. This could include experimental studies to determine its physical and chemical properties, biological assays to identify its biological targets and mechanisms of action, and synthetic studies to optimize its properties and activities .

properties

IUPAC Name

7-(4-methoxyphenyl)-5-methyl-N-pyridin-3-yl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N7O2/c1-11-15(17(26)21-13-4-3-9-19-10-13)16(25-18(20-11)22-23-24-25)12-5-7-14(27-2)8-6-12/h3-10,16H,1-2H3,(H,21,26)(H,20,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXUUMKLNELPYTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NN=N2)N1)C3=CC=C(C=C3)OC)C(=O)NC4=CN=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(4-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide

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